molecular formula C14H13N3OS B12136696 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole

3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B12136696
M. Wt: 271.34 g/mol
InChI Key: UVLSYWPTIHNSLC-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a benzylsulfanyl group, a furan ring, and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the triazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki coupling, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, benzyl chloride, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfanyl)-5-(thiophen-2-yl)-4-methyl-4H-1,2,4-triazole: Similar structure but with a thiophene ring instead of a furan ring.

    3-(benzylsulfanyl)-5-(pyridin-2-yl)-4-methyl-4H-1,2,4-triazole: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

3-benzylsulfanyl-5-(furan-2-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C14H13N3OS/c1-17-13(12-8-5-9-18-12)15-16-14(17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

UVLSYWPTIHNSLC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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